An In-depth Technical Guide to (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
An In-depth Technical Guide to (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, also widely known by its synonym 8-hydroxygeraniol, is an acyclic monoterpenoid diol. This compound is a key intermediate in the biosynthesis of a vast array of pharmaceutically important terpenoid indole alkaloids, such as vinblastine and vincristine, which are used in cancer chemotherapy.[1] Its strategic position in these biosynthetic pathways makes it a compound of significant interest to researchers in natural product synthesis, metabolic engineering, and drug discovery. This technical guide provides a comprehensive overview of the chemical and physical properties of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, detailed experimental protocols for its synthesis, and an examination of its role in biological pathways.
Chemical and Physical Properties
(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is a light yellow oil at room temperature.[2] A summary of its key chemical and physical properties is presented in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₂ | [2] |
| Molecular Weight | 170.25 g/mol | [2] |
| Appearance | Light yellow oil | [2] |
| Boiling Point | 288.8 °C at 760 mmHg | LookChem |
| Flash Point | 133.5 °C | LookChem |
| Melting Point | Not reported (is an oil at 23 °C) | [2] |
Chromatographic and Spectroscopic Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 26488-97-1 | [2] |
| IUPAC Name | (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol | [1] |
| Synonyms | 8-hydroxygeraniol, (E,E)-2,6-Dimethyl-2,6-octadiene-1,8-diol, trans,trans-2,6-Dimethyl-2,6-octadiene-1,8-diol | [2] |
Solubility
While quantitative solubility data is limited, based on its chemical structure and the solvents used in its synthesis and purification, its solubility profile can be inferred.
| Solvent | Solubility |
| Water | Slightly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Diethyl ether | Soluble |
| Ethyl acetate | Soluble |
| Dichloromethane | Soluble |
| Hexanes | Soluble (in mixtures with more polar solvents) |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol. The following data has been reported for the synthesized compound.[2]
¹H NMR (500 MHz, CDCl₃) δ (ppm): 5.41–5.34 (m, 2H), 4.14 (d, J = 6.9 Hz, 2H), 3.98 (s, 2H), 2.17 (dt, J = 7.5, 7.1 Hz, 2H), 2.09–2.04 (m, 2H), 1.67 (s, 3H), 1.65 (s, 3H), 1.44 (br s, 2H).[2]
¹³C NMR (125 MHz, CDCl₃) δ (ppm): 139.1, 135.3, 125.6, 123.9, 68.9, 59.4, 39.1, 25.8, 16.3, 13.8.[2]
Infrared (film) ν (cm⁻¹): 3307, 2916, 2859, 1669, 999.[2]
High-Resolution Mass Spectrometry (HRMS-APCI): m/z [M + H]⁺ calculated for C₁₀H₁₉O₂⁺ 171.1380, found 171.1375.[2]
Experimental Protocols
Chemical Synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
A convenient, two-step chemical synthesis from geranyl acetate has been developed, which allows for the multigram-scale preparation of the target compound.[2]
Step 1: Synthesis of (2E,6E)-8-hydroxygeranyl acetate
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Reaction Setup: A flame-dried 1000 mL round-bottom flask equipped with a magnetic stir bar is charged with selenium dioxide (SeO₂, 0.4 equivalents). The flask is sealed with a rubber septum and placed under a nitrogen atmosphere.
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Addition of Reagents: Dichloromethane (CH₂Cl₂) is added via cannula, followed by geranyl acetate (1.0 equivalent) and tert-butyl hydroperoxide solution (5.5 M in decane, 3.1 equivalents) via syringe.
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Reaction: The mixture is stirred at 23 °C for 1.5 hours.
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Workup: Deionized water, brine, and ethyl acetate are added to the flask. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (2E,6E)-8-hydroxygeranyl acetate.
Step 2: Synthesis of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol
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Reaction Setup: A flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar is charged with (2E,6E)-8-hydroxygeranyl acetate (1.0 equivalent) and methanol.
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Reaction: Potassium carbonate (K₂CO₃, 1.2 equivalents) is added in one portion, and the mixture is stirred at 23 °C for 2.5 hours.
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Workup: The solvent is removed under reduced pressure. Deionized water is added to the residue, and the mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
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Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a 1:1 mixture of hexanes and ethyl acetate as the eluent to yield (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol as a light yellow oil (83% yield).[2]
Below is a graphical representation of the experimental workflow for the chemical synthesis.
Caption: Chemical synthesis workflow for (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.
Biological Significance and Signaling Pathways
(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is a naturally occurring monoterpenoid found in various plants, including Cistanche tubulosa and Catharanthus roseus. Its primary biological significance lies in its role as a key intermediate in the biosynthesis of secoiridoids and terpenoid indole alkaloids.
The biosynthesis of this diol begins with geraniol. In a crucial step, the enzyme geraniol 10-hydroxylase (G10H), a cytochrome P450 monooxygenase, catalyzes the hydroxylation of geraniol at the C-10 position to produce (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol. This enzymatic transformation is a committed step in the pathway leading to the production of a wide range of complex and medicinally valuable natural products.
The biosynthetic pathway is depicted in the diagram below.
Caption: Biosynthetic pathway of (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol.
Conclusion
(2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol is a pivotal molecule in the realm of natural product chemistry and biosynthesis. Its well-characterized chemical properties, coupled with a robust and scalable synthetic route, provide researchers with the necessary tools to explore its full potential. A thorough understanding of its role in the intricate biosynthetic pathways of medicinal plants opens up avenues for metabolic engineering and the development of novel therapeutic agents. This technical guide serves as a comprehensive resource for professionals engaged in these exciting fields of research.
